molecular formula C9H11NO4 B14838211 (4,6-Dimethoxypyridin-2-YL)acetic acid

(4,6-Dimethoxypyridin-2-YL)acetic acid

Cat. No.: B14838211
M. Wt: 197.19 g/mol
InChI Key: PCMFAUXVZNZOFU-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyridin-2-YL)acetic acid is a pyridine derivative featuring two methoxy (-OCH₃) groups at the 4- and 6-positions and an acetic acid (-CH₂COOH) moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and materials science. The methoxy groups are electron-donating, which modulates the acidity of the acetic acid group and enhances its ability to participate in hydrogen bonding or metal coordination.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(4,6-dimethoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(4-9(11)12)10-8(5-7)14-2/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

PCMFAUXVZNZOFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyridin-2-YL)acetic acid typically involves the reaction of 4,6-dimethoxypyridine with a suitable acetic acid derivative. One common method is the esterification of 4,6-dimethoxypyridine with acetic anhydride, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to promote the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4,6-dihydroxypyridine derivatives, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

(4,6-Dimethoxypyridin-2-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and acetic acid moiety can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4,6-Dimethoxypyridin-2-YL)acetic acid with structurally related compounds:

Compound Functional Groups Key Properties Applications/Findings
This compound 4,6-dimethoxy, 2-acetic acid - Enhanced lipophilicity due to methoxy groups.
- Moderate acidity (pKa ~3-4 for -COOH).
- Potential for metal chelation.
Likely used in coordination polymers or as a ligand in catalysis (inferred).
(4,6-Dihydroxy-3,5-dimethylpyridin-2-YL)acetic acid 4,6-dihydroxy, 3,5-dimethyl, 2-acetic acid - Higher solubility in water due to -OH groups.
- Stronger acidity (pKa ~2-3 for -COOH).
- Chelation with uranium observed in analogs.
Uranium adsorption via -COO⁻ coordination (similar to ASBB studies) .
3-(5,6-Dimethoxypyridin-2-YL)prop-2-yn-1-ol 5,6-dimethoxy, propargyl alcohol - Alkyne group enables click chemistry.
- Methoxy groups enhance stability.
- Lower acidity (no -COOH).
Used in synthetic organic chemistry for coupling reactions.

Electronic and Reactivity Differences

  • Methoxy vs. Hydroxy Groups : Methoxy groups in the target compound reduce solubility in polar solvents compared to hydroxy analogs but improve stability against oxidation. In contrast, hydroxy groups (as in ’s compound) increase hydrophilicity and acidity, favoring interactions with metal ions like U(VI) .
  • Acetic Acid Moieties : The -COOH group in this compound is less acidic than in dihydroxy analogs due to electron-donating methoxy groups. This affects its deprotonation behavior and metal-binding capacity, as seen in biochar studies where -COO⁻ groups coordinate with U(VI) .

Adsorption and Coordination Behavior

While the provided evidence focuses on acetic acid-modified biochar (ASBB) for uranium removal, key insights can be extrapolated:

  • Mechanism: The -COO⁻ group in ASBB forms monodentate coordination bonds with U(VI), achieving >97% removal efficiency at pH 6.0 . For this compound, the methoxy groups may sterically hinder coordination compared to hydroxylated analogs, but the acetic acid group remains a critical binding site.
  • Performance Metrics : ASBB achieves equilibrium adsorption in 5 minutes, with a maximum capacity of 97.8% at 0.30 g/L dosage . The target compound’s performance would depend on its solubility and accessibility of -COOH groups.

Potential Uses in Uranium Recovery

However, its lower solubility and steric bulk may reduce efficiency compared to dihydroxy analogs .

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